molecular formula C24H26N6O3 B4379180 1-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)-4-nitro-1H-pyrazole-3-carboxamide

1-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B4379180
M. Wt: 446.5 g/mol
InChI Key: RROGGTUOOSOTQX-UHFFFAOYSA-N
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Description

1-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)-4-nitro-1H-pyrazole-3-carboxamide is a synthetic organic compound It is characterized by its complex structure, which includes an adamantyl group, a benzyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)-4-nitro-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Adamantyl Group: This step may involve the alkylation of the pyrazole ring with an adamantyl halide.

    Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction.

    Nitration: The nitro group is typically introduced through a nitration reaction using nitric acid and sulfuric acid.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the corresponding carboxylic acid with an amine.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

    Substitution: The benzyl and adamantyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative of the compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development.

    Medicine: Its structure suggests potential use as a pharmaceutical agent, possibly as an anti-inflammatory or anticancer agent.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)-4-nitro-1H-pyrazole-3-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological processes affected.

Comparison with Similar Compounds

Similar Compounds

    1-(1-adamantyl)-N-(1H-pyrazol-4-yl)-4-nitro-1H-pyrazole-3-carboxamide: Lacks the benzyl group.

    1-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide: Lacks the nitro group.

    1-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)-4-nitro-1H-pyrazole-3-carboxylic acid: Has a carboxylic acid group instead of a carboxamide group.

Uniqueness

1-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)-4-nitro-1H-pyrazole-3-carboxamide is unique due to the combination of its functional groups and the presence of the adamantyl, benzyl, and nitro groups. This unique structure may confer specific properties and activities that are not observed in similar compounds.

Properties

IUPAC Name

1-(1-adamantyl)-N-(1-benzylpyrazol-4-yl)-4-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O3/c31-23(26-20-12-25-28(14-20)13-16-4-2-1-3-5-16)22-21(30(32)33)15-29(27-22)24-9-17-6-18(10-24)8-19(7-17)11-24/h1-5,12,14-15,17-19H,6-11,13H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROGGTUOOSOTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)NC5=CN(N=C5)CC6=CC=CC=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)-4-nitro-1H-pyrazole-3-carboxamide

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